molecular formula C19H26ClN5O B1211058 5,6,7,8-Tetrahydrotrazodone CAS No. 86227-20-5

5,6,7,8-Tetrahydrotrazodone

Cat. No.: B1211058
CAS No.: 86227-20-5
M. Wt: 375.9 g/mol
InChI Key: VAKWYNHUVWNXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydrotrazodone is a trazodone metabolite and analog of significant interest in pharmaceutical and analytical research . As a derivative of the serotonin antagonist and reuptake inhibitor (SARI) trazodone, this compound serves as a critical reference standard in the study of drug metabolism, pharmacokinetics, and the characterization of potential impurities in active pharmaceutical ingredients (APIs) . Researchers utilize this compound to understand the complex biotransformation pathways of its parent drug and to ensure the quality, safety, and efficacy of pharmaceutical products through precise analytical methods. The molecular formula of a related structural analog is identified as C19H26ClN5O2, with a molecular weight of 391.9 g/mol . The primary value of this compound lies in its application as a well-characterized standard for use in assays such as HPLC and LC-MS, aiding in the accurate identification and quantification of trazodone and its related compounds in compliance with regulatory guidelines from pharmacopeias like the USP . This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86227-20-5

Molecular Formula

C19H26ClN5O

Molecular Weight

375.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C19H26ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h3,5-6,15H,1-2,4,7-14H2

InChI Key

VAKWYNHUVWNXMZ-UHFFFAOYSA-N

SMILES

C1CCN2C(=NN(C2=O)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C1

Canonical SMILES

C1CCN2C(=NN(C2=O)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C1

Other CAS No.

86227-20-5

Synonyms

5,6,7,8-tetrahydrotrazodone

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and electronic environment of 5,6,7,8-Tetrahydrotrazodone.

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of complex organic molecules like this compound. Both ¹H and ¹³C NMR spectra would provide critical data for structural assignment.

In the ¹H NMR spectrum of a trazodone (B27368) analog, characteristic signals are expected for the aromatic protons of the chlorophenyl ring and the triazolopyridine moiety. mdpi.com The aliphatic protons of the tetrahydro- portion of the trazodone ring system and the propyl linker would appear in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each distinct chemical environment. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons, aiding in the assignment of the tetrahydro- ring's substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from related trazodone analogs)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (Chlorophenyl)7.20 - 6.80m
Aromatic CH (Triazolopyridine)7.80 - 6.50m
N-CH₂ (Propyl)4.10 - 3.90t
N-CH₂ (Piperazine)3.20 - 3.00m
CH₂ (Piperazine)2.70 - 2.50m
CH₂ (Propyl)2.00 - 1.80m
CH₂ (Tetrahydro-ring)2.50 - 1.50m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from related trazodone analogs)

Carbon Predicted Chemical Shift (ppm)
C=O (Triazolone)155 - 150
Aromatic C (Quaternary)150 - 130
Aromatic CH130 - 110
N-CH₂ (Propyl)60 - 55
N-CH₂ (Piperazine)55 - 50
CH₂ (Piperazine)50 - 45
CH₂ (Propyl)30 - 25
CH₂ (Tetrahydro-ring)30 - 20

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the molecular ion. The mass spectrum of trazodone and its derivatives typically shows a prominent molecular ion peak. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for trazodone analogs involve cleavage of the propyl chain and fragmentation of the piperazine (B1678402) ring. rsc.orgresearchgate.net Analysis of these fragment ions allows for the confirmation of the different structural components of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the triazolone ring, C-N stretching vibrations, aromatic C-H and C=C stretching, and aliphatic C-H stretching. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of trazodone analogs typically exhibits absorption maxima corresponding to the π-π* transitions of the aromatic systems. mdpi.com The saturation of one of the aromatic rings in this compound would likely lead to a shift in the absorption maxima compared to trazodone itself.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of the crystal structures of related compounds, such as trazodone hydrochloride, provides valuable insights. mdpi.comresearchgate.net

These studies reveal the precise bond lengths, bond angles, and torsion angles within the molecule. They also provide information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. For this compound, a key feature of interest would be the conformation of the tetrahydro- ring and the relative orientation of the different ring systems.

Conformational Dynamics and Preferred Orientations in Solution

In solution, molecules are often flexible and can adopt multiple conformations. Understanding the conformational dynamics of this compound is crucial as the preferred conformation can influence its properties.

NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs), can provide information about the through-space proximity of protons, which helps in determining the predominant conformation in solution. Computational modeling, such as molecular mechanics and density functional theory (DFT) calculations, can be used to predict the relative energies of different conformers and to understand the barriers to conformational changes. nih.gov For trazodone derivatives, studies have suggested that the molecule can adopt different conformations depending on the nature of the substituents and the surrounding environment. mdpi.comresearchgate.net The flexible propyl linker allows for various spatial arrangements of the triazolopyridine and chlorophenylpiperazine (B10847632) moieties. The conformation of the tetrahydro- ring in this compound would likely exist as a dynamic equilibrium of different chair or boat-like conformations.

Mechanistic Pharmacology of 5,6,7,8 Tetrahydrotrazodone: in Vitro Investigations

Receptor Binding Profiles and Ligand-Receptor Interactions

In vitro studies have been crucial in elucidating the molecular targets of 5,6,7,8-Tetrahydrotrazodone (THT). Research using radiolabeled THT ([³H]THT) has provided foundational insights into its binding characteristics within the central nervous system.

Affinity and Selectivity at Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Pharmacological analysis suggests that this compound acts as an antagonist at serotonin receptor binding sites. nih.gov Studies utilizing [³H]THT in rat brain membranes have identified its affinity for components of the serotonin transmitter system. nih.gov The substrate specificity, concentration, and distribution of these binding sites are consistent with serotonin receptors. nih.gov

While specific affinity constants (Ki) for individual serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C are not extensively detailed in the primary literature for THT, its interaction with a general population of serotonin sites has been established. nih.gov The compound's profile suggests it is a valuable tool for further characterizing serotonin receptors and the mechanism of action of related drugs like trazodone (B27368). nih.gov

Interactive Data Table: Binding Affinity of this compound

LigandSite DescriptionPreparationKd (nM)Reference
[³H]this compoundHigh-Affinity Serotonin SiteRat Brain Membranes17 nih.gov
[³H]this compoundLow-Affinity Serotonin SiteRat Brain Membranes603 nih.gov

Characterization of High and Low Affinity Binding Sites

A key finding from in vitro binding assays is the identification of two distinct binding sites for [³H]THT in rat brain membranes, differentiated by their affinity for the ligand. nih.gov These have been characterized as:

A high-affinity binding site with a dissociation constant (Kd) of 17 nM. nih.gov

A low-affinity binding site with a Kd of 603 nM. nih.gov

The presence of both high and low-affinity states is a common feature of receptor systems and can be important for modulating cellular responses across a wide range of neurotransmitter concentrations. The identification of these sites for THT further supports its interaction with the serotonin receptor system. nih.gov

Binding Kinetics and Dissociation Rates

The specific binding kinetics for this compound, including its association rate constant (kon) and dissociation rate constant (koff), are not extensively documented in the available scientific literature. These kinetic parameters are critical for understanding the time course of drug action. The kon describes the rate at which a ligand binds to its receptor, while the koff describes the rate at which the ligand-receptor complex dissociates. elifesciences.org The ratio of these two rates (koff/kon) determines the equilibrium dissociation constant (Kd). elifesciences.org

Modulation of Neurotransmitter Transporters (e.g., Serotonin Transporter)

The serotonin transporter (SERT) is a primary target for many antidepressant drugs, functioning to reuptake serotonin from the synaptic cleft. nih.govnih.gov However, pharmacological analysis coupled with brain lesion experiments has revealed that, unlike many other antidepressants, this compound does not appear to attach to the biogenic amine transporter. nih.gov This finding distinguishes its mechanism from that of selective serotonin reuptake inhibitors (SSRIs), indicating that its pharmacological effects are not mediated by the direct inhibition of serotonin transport. nih.gov

Cellular Signaling Pathways and Downstream Effects

As an antagonist of serotonin receptors, this compound is expected to modulate the intracellular signaling pathways typically activated by these receptors. nih.gov Serotonin receptors are predominantly G protein-coupled receptors (GPCRs), which, upon activation, trigger downstream effects through various G proteins. wikipedia.orgbmbreports.org

G Protein Coupling and Effector Modulation

While direct studies on G protein coupling specifically initiated by THT binding are limited, its antagonist action at serotonin receptors allows for inferences about its impact on signaling cascades. Serotonin receptors couple to distinct G protein families to exert their effects: nih.gov

5-HT1A Receptors: These receptors are typically coupled to inhibitory G proteins (Gαi/o). nih.govmdpi.com Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). mdpi.com As an antagonist, THT would block this inhibitory action, thereby preventing serotonin-mediated decreases in cAMP production.

5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gαq/11 proteins. wikipedia.orgwikipedia.org Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.com This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). mdpi.commdpi.com By acting as an antagonist at these receptors, THT would inhibit the activation of the PLC pathway, blocking the downstream signaling events mediated by IP3 and DAG. nih.gov

Therefore, the primary downstream effect of this compound in vitro is the blockade of G protein-mediated signaling cascades that are normally initiated by serotonin.

Intracellular Second Messenger Systems (e.g., cAMP, Ca2+)

The intracellular signaling cascades initiated by the interaction of this compound with its target receptors are crucial for its pharmacological effects. As a biologically active analogue of trazodone, its impact on second messenger systems can be inferred from the known actions of its parent compound. Trazodone is recognized as a serotonin antagonist and reuptake inhibitor (SARI), with notable antagonism at 5-HT2A and 5-HT2C receptors, as well as blockade of α1-adrenergic and H1 histamine (B1213489) receptors rivistadipsichiatria.itnih.govresearchgate.net. These interactions are intrinsically linked to the modulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+).

In vitro studies investigating trazodone have provided insights into its influence on the cAMP pathway. One key finding is that trazodone can inhibit gene transcription directed by the cAMP-responsive element (CRE) pharmgkb.org. The CRE is a DNA sequence that mediates the transcriptional response to changes in intracellular cAMP levels, primarily through the activation of the cAMP response element-binding protein (CREB).

Table 1: In Vitro Effects of Trazodone on Intracellular Second Messenger Systems Data inferred for this compound as a biologically active analogue.

SystemFindingCompoundConcentrationCell/System TypeReference
cAMP PathwayInhibited CRE-directed gene transcriptionTrazodoneNot SpecifiedIn Vitro pharmgkb.org
cAMP PathwayIncreased mRNA expression of CREB and BDNFTrazodone100 nM, 1 µMHuman neuronal-like cells unipi.it
Calcium ChannelsInhibited T-type calcium channels (Ca(v)3.1, Ca(v)3.2, Ca(v)3.3)TrazodoneIC50 = 43 µM, 45 µM, 23 µM, respectivelyRecombinant channels nih.gov
Calcium ChannelsInhibited native T-type calcium currentsTrazodone~30% inhibition at 100 µMRat subthalamic neurons nih.gov

Enzyme Activity Modulation and Inhibition Studies

The metabolic fate and potential for drug-drug interactions of this compound are largely determined by its interaction with metabolic enzymes. Based on in vitro studies of its parent compound, trazodone, the primary enzymes involved in its metabolism are members of the cytochrome P450 (CYP) superfamily pharmgkb.orghres.canih.gov.

In vitro drug metabolism studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for the metabolism of trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP) pharmgkb.orgnih.gov. The formation of mCPP from trazodone in these systems exhibited a mean Michaelis-Menten constant (Km) value of 163 (+/- 21) µM nih.gov.

Furthermore, trazodone itself can act as an inhibitor of CYP3A4. This has been demonstrated in studies where its metabolism was competitively inhibited by the known CYP3A4 inhibitor, ketoconazole (B1673606), with a reported inhibition constant (Ki) of 0.12 (+/- 0.01) µM nih.gov. The potent CYP3A4 inhibitor ritonavir (B1064) also demonstrated strong inhibition of mCPP formation nih.gov. This indicates that this compound may be subject to clinically relevant drug interactions when co-administered with other drugs that are substrates or inhibitors of CYP3A4 rivistadipsichiatria.ithres.ca.

Table 2: In Vitro Enzyme Interaction Data for Trazodone Data inferred for this compound as a biologically active analogue.

EnzymeInteraction TypeFindingCompoundSystemReference
CYP3A4SubstrateMetabolized to m-chlorophenylpiperazine (mCPP)TrazodoneHuman liver microsomes, expressed CYP3A4 pharmgkb.orgnih.gov
CYP3A4InhibitionCompetitively inhibited by ketoconazole (Ki = 0.12 µM)TrazodoneHuman liver microsomes nih.gov
CYP3A4InhibitionPotently inhibited by ritonavir (Ki = 0.14 µM)TrazodoneHuman liver microsomes nih.gov
CYP2D6Metabolism of MetaboliteMetabolizes mCPP to p-hydroxy-mCPPmCPPHuman liver microsomes pharmgkb.org

Animal Models for Neurochemical and Behavioral Research

Specific animal models utilized for the study of this compound have not been described in the scientific literature.

Data pertaining to the binding affinity of this compound to rodent brain membranes or its distribution in various tissues are not available.

There are no published in vivo studies detailing the receptor occupancy of this compound in animal models.

Neurochemical Investigations in Specific Brain Regions

Investigations into the neurochemical effects of this compound in specific brain regions have not been reported.

The effects of this compound on the release and turnover of neurotransmitters are unknown.

There is no information on how this compound may influence regional receptor density or gene expression in the brain.

Behavioral Phenotyping for Mechanistic Insights

Behavioral studies aimed at understanding the mechanistic underpinnings of this compound's potential effects have not been documented.

Preclinical Pharmacological Characterization: in Vivo Mechanistic Studies

Exploration of Specific Behavioral Paradigms Relevant to Neurotransmitter Systems

Research into trazodone's effects on sleep has been conducted across multiple species, including mice, rats, cats, and dogs, consistently demonstrating its potent hypnotic properties. In mice, acute oral administration of trazodone (B27368) has been shown to dose-dependently increase the duration of non-rapid eye movement (NREM) sleep. nih.govoup.com This increase in NREM sleep often occurs at the expense of both wakefulness and rapid eye movement (REM) sleep. nih.govoup.com Notably, the sleep-promoting effects of trazodone, particularly the enhancement of NREM sleep, have been observed to persist after several consecutive days of administration, although the magnitude of the effect may be somewhat diminished over time. nih.govoup.com

The table below summarizes the effects of trazodone on sleep-wake parameters in different animal models.

Animal ModelKey Findings on Sleep-Wake CycleReference
MiceDose-dependent increase in NREM sleep duration; decrease in REM sleep and wakefulness. nih.govoup.com
RatsIncrease in NREM sleep duration during the rest phase. nih.govoup.com
Tauopathy MiceIncreased REM sleep duration after chronic treatment. nih.govoup.com
DogsAltered sleep cycle structure; potential suppression of REM sleep. biorxiv.org

In the context of exploratory behavior, studies have often assessed the effects of trazodone and its analogs within paradigms designed to measure anxiety and antidepressant-like activity. For example, two hexyl analogues of trazodone were investigated for their antidepressant-like effects using the forced swimming test in mice. mdpi.com The results indicated that these compounds could reduce immobility time, an effect often interpreted as an antidepressant-like response. mdpi.com One of the analogs, which exhibited dual affinity for 5-HT1A and 5-HT7 receptors, produced a more potent anti-immobility effect without significantly altering spontaneous locomotor activity, suggesting a specific antidepressant-like profile rather than a general increase in motor output. mdpi.com

Studies in hospitalized dogs have also shown that trazodone can significantly reduce behaviors associated with stress and anxiety. researchgate.net This anxiolytic effect is a key component of its behavioral profile and can indirectly influence exploratory behavior by reducing fear and inhibition in novel or stressful environments.

The following table outlines the observed effects of trazodone and its analogs on behavioral paradigms related to exploration and activity.

CompoundAnimal ModelBehavioral ParadigmObserved EffectsReference
Trazodone Analog 7a·HClMiceForced Swimming Test & Locomotor ActivityReduced immobility time; slight inhibition of spontaneous activity. mdpi.com
Trazodone Analog 7b·HClMiceForced Swimming Test & Locomotor ActivitySignificantly reduced immobility time; no significant effect on spontaneous locomotor activity. mdpi.com
TrazodoneDogsHospital Stress BehaviorsReduction in anxious behaviors and signs of distress. researchgate.net

Structure Activity Relationship Sar of 5,6,7,8 Tetrahydrotrazodone Analogues

Identification of Key Structural Moieties for Receptor Affinity

The molecular architecture of 5,6,7,8-Tetrahydrotrazodone analogues can be dissected into several key moieties that significantly influence receptor affinity. These include the tetrahydrotriazolopyridine core, the alkyl linker, and the terminal phenylpiperazine group.

Tetrahydrotriazolopyridine Core: This bicyclic system is a crucial anchor for receptor binding. Modifications to this core can dramatically alter the affinity profile.

Alkyl Linker: The length and flexibility of the alkyl chain connecting the core to the phenylpiperazine moiety are critical for optimal positioning of the pharmacophoric elements within the receptor binding pocket.

Phenylpiperazine Group: The nature and position of substituents on the terminal phenyl ring are major determinants of both affinity and selectivity. For instance, in related arylpiperazine compounds, the substitution pattern on this ring has been shown to be a key factor for affinity towards α1-adrenergic receptors. nih.gov

Research on related tetrahydroquinoline analogs has also demonstrated that lipophilicity and the nature of linking groups play a significant role in potency, suggesting that the positioning of terminal aromatic rings is important for target binding. nih.gov

Structural MoietyGeneral Role in Receptor AffinityExample Modification Impact
Tetrahydrotriazolopyridine CorePrimary anchoring groupAlterations can lead to significant loss or gain of affinity.
Alkyl LinkerPositions the phenylpiperazine group optimallyChanges in length can affect interaction with receptor subpockets.
Phenylpiperazine GroupKey interactions with the receptorSubstituents on the phenyl ring dictate affinity and selectivity.

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental aspect of drug-receptor interactions, as biological targets are chiral environments. longdom.org For analogues of this compound that contain stereocenters, the spatial arrangement of substituents can have a profound impact on biological activity. nih.govnih.gov

Stereochemical AspectImpact on Biological ActivityUnderlying Mechanism
Presence of Chiral CentersEnantiomers/diastereomers can have different potencies.Differential binding energies due to varied 3D fit with the chiral receptor.
Conformational IsomerismAffects the adoption of the bioactive conformation.Rotation around single bonds can lead to different spatial arrangements. longdom.org

Elucidation of Pharmacophore and Excluded Volume Models

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound analogues, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups. nih.gov

A general pharmacophore model for this class of compounds would likely include:

A hydrophobic feature corresponding to the tetrahydro portion of the core.

A hydrogen bond acceptor feature associated with the nitrogen atoms in the triazolo ring.

A positively ionizable feature for the piperazine (B1678402) nitrogen.

An aromatic feature representing the terminal phenyl ring.

These models are instrumental in designing new analogues with potentially enhanced affinity and selectivity. researchgate.netscielo.br They also help in identifying "excluded volumes," which are regions in space where steric bulk would lead to a clash with the receptor, thus diminishing or abolishing biological activity.

Correlation Between Structural Features and Receptor Selectivity

The selectivity of this compound analogues for different receptors is a direct consequence of specific structural features. Trazodone (B27368) itself has a complex pharmacological profile, with varying affinities for 5-HT2A, α1-adrenergic, and H1 receptors, as well as the serotonin (B10506) transporter (SERT). meded101.com

The key to achieving receptor selectivity lies in fine-tuning the structure to favor interaction with one receptor over others. For example:

Selectivity for Serotonin Receptors: Modifications to the phenylpiperazine moiety are often crucial. The type and position of substituents can differentiate between 5-HT receptor subtypes.

By systematically altering different parts of the molecule and assessing the impact on binding to a panel of receptors, a detailed understanding of the SAR for selectivity can be established. This allows for the rational design of new compounds with more targeted pharmacological profiles.

Structural FeatureImpact on Receptor SelectivityExample
Substitution on Phenylpiperazine RingCan enhance selectivity for specific 5-HT receptor subtypes.An ortho-substituent might favor 5-HT2A over 5-HT1A binding.
Conformation of Tetrahydro CoreInfluences the overall topology and fit into different receptor pockets.A rigidified conformation may increase selectivity for a specific receptor.
Nature of the LinkerCan affect the distance and orientation between the core and phenylpiperazine.A more rigid linker could lock the molecule into a conformation selective for one receptor.

Analytical Methodologies for Research and Characterization of 5,6,7,8 Tetrahydrotrazodone

Quantitative Analytical Techniques

Quantitative analysis of 5,6,7,8-Tetrahydrotrazodone relies on precise and sensitive methods to determine its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. nih.govtorontech.com The versatility of HPLC allows for the use of different column chemistries and mobile phase compositions to achieve optimal separation from other compounds in a mixture. nih.govnih.gov A common approach involves using a reverse-phase C18 column. nih.govresearchgate.net

The mobile phase, a critical component of the HPLC system, often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to effectively separate compounds with different polarities. nih.gov The flow rate of the mobile phase is carefully controlled to ensure reproducible retention times. nih.govresearchgate.net Detection of the eluted compound is typically achieved using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. nih.govresearchgate.net For instance, a detection wavelength of 260 nm has been utilized in the analysis of similar compounds. researchgate.netresearchgate.net

The following table provides an example of typical HPLC parameters that could be adapted for the analysis of this compound.

ParameterTypical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size nih.govresearchgate.net
Mobile Phase Acetonitrile and Water (with potential additives like formic acid) researchgate.neteurl-pesticides.eu
Elution Mode Isocratic or Gradient nih.gov
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Injection Volume 20 µL nih.govresearchgate.net
Column Temperature 30-40 °C researchgate.netproquest.com
Detection UV at a specified wavelength nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. aesan.gob.eschromatographyonline.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. nih.govnih.gov

In LC-MS/MS, after the compound is separated by the LC system, it enters the mass spectrometer where it is ionized, typically using electrospray ionization (ESI). nih.govnih.gov The resulting ions are then fragmented, and specific fragment ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides a high degree of specificity and reduces background noise. nih.gov This allows for the detection of the analyte at very low concentrations, often in the parts per billion (ppb) or even parts per trillion (ppt) range. proquest.comresearchgate.net

The development of an LC-MS/MS method involves optimizing several parameters, including the selection of precursor and product ions, collision energy, and ion source parameters. nih.govnih.gov

ParameterTypical Setting/Condition
LC Column C18 or HILIC proquest.comnih.gov
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate) eurl-pesticides.eunih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative eurl-pesticides.eunih.gov
MS Analyzer Triple Quadrupole proquest.comnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Limit of Quantification (LOQ) Can reach low µg/mL to pg/mL levels proquest.comresearchgate.net

Radioligand Binding Assay Methodologies for Receptor Studies

Radioligand binding assays are a critical tool for investigating the interaction of this compound with specific receptors. giffordbioscience.com These assays are considered the gold standard for determining the affinity of a ligand for its receptor due to their sensitivity and robustness. giffordbioscience.com Research has identified high and low-affinity binding sites for [3H]tetrahydrotrazodone in rat brain membranes, suggesting its interaction with the serotonin (B10506) transmitter system. nih.gov

There are three main types of radioligand binding assays:

Competitive Binding Assays: These assays are used to determine the affinity (Ki value) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. giffordbioscience.com A range of concentrations of the unlabeled compound is incubated with a fixed concentration of the radioligand and the receptor preparation. giffordbioscience.com

Saturation Binding Assays: These assays determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.com This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand. giffordbioscience.com

Kinetic Binding Assays: These assays measure the rates at which a radioligand associates with and dissociates from a receptor, providing further insight into the binding interaction. giffordbioscience.com

The general procedure for a filtration-based radioligand binding assay involves incubating the receptor source (e.g., brain membrane homogenates) with the radioligand and the test compound. giffordbioscience.com After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. giffordbioscience.com The radioactivity trapped on the filter is then measured. giffordbioscience.com

Assay TypeParameter DeterminedDescription
Competitive Binding Ki (Inhibition Constant)Measures the affinity of an unlabeled ligand by its ability to displace a radioligand. giffordbioscience.com
Saturation Binding Bmax (Receptor Density), Kd (Dissociation Constant)Determines the total number of receptors and the affinity of the radioligand. giffordbioscience.com
Kinetic Binding Kon (Association Rate), Koff (Dissociation Rate)Measures the speed at which a ligand binds to and unbinds from a receptor. giffordbioscience.com

Method Validation for Reproducibility and Accuracy in Research Settings

Analytical method validation is a critical process in research to ensure that a developed method is reliable, reproducible, and accurate for its intended purpose. researchgate.netnih.gov The validation process for analytical methods used to study this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH). proquest.comnih.gov

The key parameters evaluated during method validation include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. proquest.comnih.gov This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the calibration curve. proquest.commdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netproquest.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netproquest.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity No interference at the retention time of the analyte.Peak purity and resolution from other peaks. researchgate.net
Linearity Proportional relationship between concentration and response.Correlation coefficient (R²) > 0.99. proquest.commdpi.com
Accuracy Closeness of measured value to the true value.Recovery within 98-102%. nih.gov
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) < 2%. researchgate.netresearchgate.net
LOD/LOQ Lowest detectable/quantifiable concentration.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.netproquest.com
Robustness Insensitivity to small changes in method parameters.Minimal variation in results with altered conditions. nih.gov

Computational and Theoretical Studies of 5,6,7,8 Tetrahydrotrazodone

Molecular Docking and Ligand-Protein Interaction Modeling

Currently, there are no published molecular docking studies specifically investigating the binding of 5,6,7,8-Tetrahydrotrazodone to its potential biological targets. Such studies would be invaluable for predicting its binding affinity and orientation within the active sites of receptors, such as serotonin (B10506) and adrenergic receptors. For related arylpiperazine derivatives, docking studies have been instrumental in understanding their interactions with key amino acid residues, often highlighting the importance of hydrogen bonds, and hydrophobic interactions in ligand recognition. nih.govnih.govrsc.orgmdpi.com Future molecular docking simulations on this compound could provide crucial insights into its potential pharmacological profile.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations, which provide a dynamic view of molecular systems, have not been reported for this compound. MD simulations are powerful tools for assessing the conformational flexibility of a ligand and the stability of its complex with a protein target over time. nih.govchemrxiv.orgpnas.orgbiorxiv.org For other ligands targeting serotonin receptors, MD simulations have revealed the subtle conformational changes that occur upon binding and have helped to explain the molecular basis of their agonist or antagonist activity. nih.govchemrxiv.orgpnas.org Applying this methodology to this compound would be a critical step in understanding its dynamic behavior and the durability of its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. No QSAR models that include this compound are available in the literature. The development of QSAR models typically requires a dataset of structurally related compounds with measured biological activities. These models are then used to predict the activity of new, untested compounds and to guide the design of more potent molecules. While QSAR studies have been performed on various sets of trazodone (B27368) derivatives and other receptor modulators, the absence of synthesized and tested this compound precludes its inclusion in such analyses. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity descriptors. There is no published research detailing the quantum chemical properties of this compound. Such calculations have been performed on other arylpiperazine derivatives to understand their electronic structure and reactivity. jddtonline.inforesearchgate.net These studies provide insights into the regions of a molecule that are most likely to engage in electrostatic interactions or chemical reactions. Future quantum chemical calculations on this compound would be essential for a fundamental understanding of its intrinsic chemical nature.

Role As a Research Probe and Future Research Directions

Utility in Defining Mechanisms of Action of Trazodone (B27368) and Related Compounds

5,6,7,8-Tetrahydrotrazodone (THT), a biologically active analogue of the antidepressant Trazodone, has proven to be a valuable tool in elucidating the mechanism of action of its parent compound and related substances. nih.gov The primary utility of THT stems from its distinct binding profile, which allows researchers to dissect the complex interactions of Trazodone with the serotonin (B10506) system. Pharmacological analysis using a radiolabeled version of THT, [3H]THT, revealed that unlike many other antidepressants, it does not bind to biogenic amine transporters. nih.gov This finding helps to differentiate the mechanism of Trazodone from typical selective serotonin reuptake inhibitors (SSRIs), whose primary action involves blocking these transporters. drugbank.comrivistadipsichiatria.it

By using THT as a research probe, studies have suggested that the therapeutic effects of Trazodone may be significantly mediated by direct interactions with serotonin receptors rather than solely through reuptake inhibition. nih.govrivistadipsichiatria.it The antagonist properties of THT at serotonin binding sites suggest that Trazodone's own antagonist activity at these receptors is a key component of its pharmacological profile. nih.gov This has helped to refine the understanding of Trazodone as a serotonin antagonist and reuptake inhibitor (SARI). rivistadipsichiatria.it The study of THT allows for the isolation and examination of the receptor-blocking component of Trazodone's action, separate from its weaker serotonin reuptake effects. nih.govrivistadipsichiatria.it

Contribution to the Characterization of Serotonin Receptors

This compound has made significant contributions to the pharmacological characterization of serotonin receptors. Early research using [3H]THT identified two distinct binding sites in rat brain membranes, a high-affinity site and a low-affinity site. nih.gov The investigation of these sites, including their distribution in different brain regions and their substrate specificity, provided evidence that they are a component of the serotonin transmitter system. nih.gov

Crucially, studies with [3H]THT indicated that it functions as an antagonist ligand for the serotonin binding site. nih.gov This was a key insight, as it provided a tool to label and characterize a receptor state that was distinct from the sites labeled by agonist radioligands or transport inhibitors like imipramine. nih.gov The use of THT as a probe has thus been valuable in the broader effort to classify and understand the multiplicity of serotonin receptors, which are now known to comprise numerous subtypes (e.g., 5-HT1, 5-HT2, etc.). bmbreports.orgsigmaaldrich.com The specific binding characteristics of THT helped to functionally distinguish receptor populations. nih.gov

Binding Affinities of [3H]Tetrahydrotrazodone in Rat Brain Membranes

This table summarizes the binding affinity data for [3H]THT as identified in early pharmacological studies.

Binding SiteDissociation Constant (Kd)
High-Affinity Site17 nM
Low-Affinity Site603 nM
Data sourced from Molecular Pharmacology (1983). nih.gov

Potential for Developing Novel Chemical Probes for Neurotransmitter Systems

A chemical probe is a small molecule used to study and manipulate a biological target, such as a receptor or enzyme, in a selective manner. nih.goveubopen.org The distinct pharmacological profile of this compound highlights its potential as a scaffold for the development of novel and more refined chemical probes for neurotransmitter systems. nih.gov Its established activity as a serotonin receptor antagonist provides a validated starting point for medicinal chemistry efforts. nih.gov

The development of novel probes from the THT structure could involve several strategies:

Improving Selectivity: Modifying the THT molecule could lead to new compounds with higher selectivity for specific serotonin receptor subtypes. bmbreports.org Given the large number of serotonin receptors, probes that can distinguish between closely related subtypes are highly valuable for dissecting their individual physiological roles. sigmaaldrich.comnih.gov

Introducing Reporter Moieties: The THT scaffold could be functionalized with fluorescent tags or other reporter groups. rsc.org This would create probes suitable for advanced applications like cellular imaging, allowing for the visualization of receptor distribution and dynamics in living neurons.

Modulating Activity: Synthetic modifications could be explored to create derivatives that are not just antagonists but also partial agonists or biased agonists, which selectively activate certain downstream signaling pathways. This would provide sophisticated tools to explore the nuanced signaling of G protein-coupled receptors like the serotonin receptors. rsc.org

By serving as a foundational structure, THT offers a platform for creating a new generation of chemical tools to investigate the complex pharmacology of the serotonin system and potentially other neurotransmitter systems. nih.gov

Identification of Research Gaps and Future Avenues for Investigation

Despite its utility, significant research gaps exist in the understanding of this compound, largely due to the fact that the foundational research was conducted several decades ago. nih.gov The field of neuroscience and pharmacology has advanced considerably since, presenting clear avenues for future investigation.

Key Research Gaps:

Receptor Subtype Specificity: The original studies on THT were performed before the full diversity of serotonin receptors was known. nih.govbmbreports.orgsigmaaldrich.com A major gap is the lack of a comprehensive binding profile of THT and its derivatives against the currently recognized panel of over a dozen human serotonin receptor subtypes. Determining its affinity for specific receptors like 5-HT1A, 5-HT2A, 5-HT2C, and others is critical to fully understanding its mechanism and potential as a selective probe. nih.gov

Off-Target Profiling: While THT was noted for not binding to the serotonin transporter, its activity across a wider range of other neurotransmitter receptors (e.g., dopamine, adrenergic, histamine (B1213489) receptors) has not been extensively characterized. nih.gov A comprehensive screening is needed to confirm its selectivity for the serotonin system and identify any potential off-target effects that could influence experimental results.

In Vivo Functional Studies: Much of the characterization of THT has been through in vitro binding assays. nih.gov There is a need for more modern in vivo studies to understand how it modulates neural circuits and behavior. Advanced techniques like optogenetics and in vivo imaging could be used to explore its functional consequences in specific brain pathways. nih.gov

Exploration of Analogs: The potential for developing novel chemical probes from the THT scaffold remains largely untapped. nih.gov Systematic medicinal chemistry campaigns to synthesize and test new analogues could yield highly selective tools for neuroscience research, but this work has not been extensively pursued. nih.govnih.gov

Future research should focus on re-evaluating THT using modern pharmacological and neuroscientific techniques. This would not only provide a deeper understanding of this specific compound but also potentially generate a new set of valuable research tools for investigating the complexities of neurotransmitter systems. nih.gov

Q & A

Q. What computational methods predict metabolic pathways of derivatives?

  • Methodological Answer : Employ in silico tools like ADMET Predictor™ or SwissADME to model cytochrome P450 metabolism. suggests triazole-containing derivatives undergo N-dealkylation, validated via LC-MS/MS metabolite profiling .

Tables for Key Data

Parameter Typical Values Method (Reference)
Solubility (pH 7.4)0.1–50 µMUV-Vis (Prima HT System)
Purity Threshold≥95%HPLC/Elemental Analysis
Optimal Reaction Temperature60–85°CMicrowave-assisted synthesis
Binding Affinity (KD)10–100 nM (SPR assays)Molecular docking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.